2-Bromo-3'-trifluoromethoxyacetophenone
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Overview
Description
2-Bromo-3’-trifluoromethoxyacetophenone is a chemical compound with the molecular formula C9H6BrF3O2 and a molecular weight of 283.04 g/mol . It is known for its applications in various fields of scientific research and industry due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3’-trifluoromethoxyacetophenone typically involves the bromination of 3’-trifluoromethoxyacetophenone. This reaction is carried out under controlled conditions to ensure the selective bromination at the desired position on the aromatic ring .
Industrial Production Methods
In industrial settings, the production of 2-Bromo-3’-trifluoromethoxyacetophenone may involve large-scale bromination reactions using bromine or other brominating agents. The reaction conditions, such as temperature and solvent choice, are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3’-trifluoromethoxyacetophenone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines and thiols for substitution reactions, and oxidizing or reducing agents for redox reactions. The reaction conditions, such as temperature, solvent, and catalysts, are chosen based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce ketones or carboxylic acids .
Scientific Research Applications
2-Bromo-3’-trifluoromethoxyacetophenone is utilized in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Bromo-3’-trifluoromethoxyacetophenone involves its interaction with specific molecular targets. The bromine atom and trifluoromethoxy group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-3,3,3-trifluoropropene: Another brominated compound with applications in organic synthesis.
3’-Trifluoromethoxyacetophenone: The precursor to 2-Bromo-3’-trifluoromethoxyacetophenone, lacking the bromine atom.
Uniqueness
2-Bromo-3’-trifluoromethoxyacetophenone is unique due to the presence of both a bromine atom and a trifluoromethoxy group, which confer distinct chemical properties and reactivity. This combination makes it a valuable intermediate in the synthesis of various organic compounds .
Properties
IUPAC Name |
2-bromo-1-[3-(trifluoromethoxy)phenyl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrF3O2/c10-5-8(14)6-2-1-3-7(4-6)15-9(11,12)13/h1-4H,5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUKYVVGHLJGVEQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C(=O)CBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrF3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10381079 |
Source
|
Record name | 2-Bromo-3'-trifluoromethoxyacetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10381079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
237386-01-5 |
Source
|
Record name | 2-Bromo-3'-trifluoromethoxyacetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10381079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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